Regioselective Reactivity: C3-Bromine vs. C2-Bromine for Controlled Nucleophilic Substitution
The position of the bromine atom fundamentally alters the compound's reactivity. 3-Bromotetrahydrofuran, a secondary alkyl halide, undergoes SN2 reactions at a predictable rate, whereas its isomer, 2-bromotetrahydrofuran, is an acetal-like structure where the C2 position is adjacent to the ring oxygen, making it highly prone to hydrolysis and ring-opening under nucleophilic conditions [1]. This difference in stability and reaction pathway means 3-bromotetrahydrofuran provides more controlled substitution, while 2-bromotetrahydrofuran is better suited for applications requiring facile ring-opening.
| Evidence Dimension | Reactivity and stability profile in nucleophilic substitution |
|---|---|
| Target Compound Data | Secondary alkyl bromide; stable to ring-opening; undergoes controlled SN2 substitution. |
| Comparator Or Baseline | 2-Bromotetrahydrofuran (C2-isomer): Acetal-like structure; highly susceptible to hydrolysis and ring-opening. |
| Quantified Difference | Not applicable (qualitative class inference based on chemical structure) |
| Conditions | Standard nucleophilic substitution conditions (e.g., with amines, alkoxides) . |
Why This Matters
This dictates the suitability of each compound for specific synthetic routes; the C3-bromo isomer is preferred for targeted substitutions without unwanted ring-opening.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2025). 3-Bromotetrahydrofuran CAS:19311-37-6: Chemical Properties and Applications. View Source
